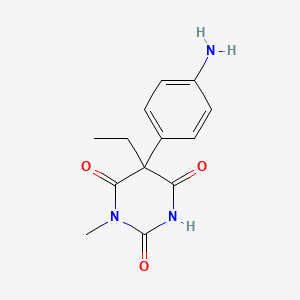
4(3H)-Quinazolinone, 3-(1H-indol-3-ylmethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(1H-indol-3-ylmethyl)-2-methyl- is a complex organic compound that belongs to the quinazolinone and indole families. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes both quinazolinone and indole moieties, makes it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(1H-indol-3-ylmethyl)-2-methyl- typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a quinazolinone precursor. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(1H-indol-3-ylmethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .
科学的研究の応用
4(3H)-Quinazolinone, 3-(1H-indol-3-ylmethyl)-2-methyl- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(1H-indol-3-ylmethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context, but common targets include enzymes involved in cell signaling and metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone and indole derivatives, such as:
- 3-(Indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- (1H-Indol-3-yl)methanamine .
Uniqueness
What sets 4(3H)-Quinazolinone, 3-(1H-indol-3-ylmethyl)-2-methyl- apart is its unique combination of the quinazolinone and indole moieties, which may confer distinct biological activities and therapeutic potential. This dual functionality can make it more versatile in various applications compared to compounds with only one of these moieties .
特性
CAS番号 |
88514-47-0 |
|---|---|
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC名 |
3-(1H-indol-3-ylmethyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C18H15N3O/c1-12-20-17-9-5-3-7-15(17)18(22)21(12)11-13-10-19-16-8-4-2-6-14(13)16/h2-10,19H,11H2,1H3 |
InChIキー |
FDNGYEHPOBXZAF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
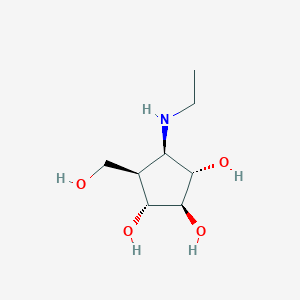
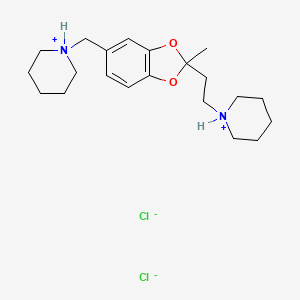

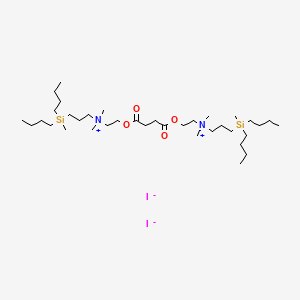
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
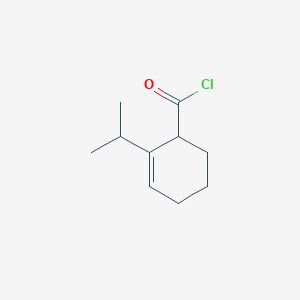


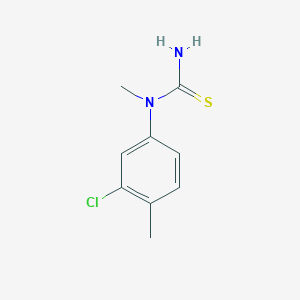
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
